Benzenamine, N,N-dimethyl-4-(methylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-dimethyl-4-(methylseleno)- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amine group (NH₂) and a methylseleno group (CH₃Se)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-(methylseleno)- typically involves the introduction of a methylseleno group to a pre-existing aromatic amine. One common method is the reaction of N,N-dimethylaniline with a methylseleno reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Benzenamine, N,N-dimethyl-4-(methylseleno)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-dimethyl-4-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the methylseleno group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Benzenamine, N,N-dimethyl-4-(methylseleno)- without the methylseleno group.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-dimethyl-4-(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-dimethyl-4-(methylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The methylseleno group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This can lead to various biological effects, including modulation of oxidative stress and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-: Lacks the methylseleno group, making it less reactive in redox reactions.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a methylseleno group, leading to different chemical and biological properties.
Benzenamine, N,N-dimethyl-4-methoxy-: Features a methoxy group, which affects its reactivity and applications.
Uniqueness
Benzenamine, N,N-dimethyl-4-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
53120-61-9 |
---|---|
Molekularformel |
C9H13NSe |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
N,N-dimethyl-4-methylselanylaniline |
InChI |
InChI=1S/C9H13NSe/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
SSXLNCVSPHLRQA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.